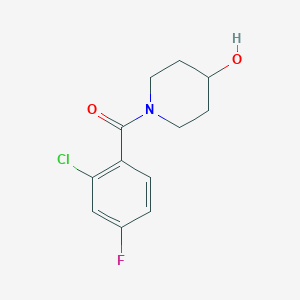

1-(2-Chloro-4-fluorobenzoyl)pipéridin-4-ol

Vue d'ensemble

Description

“1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol” is a chemical compound with the molecular formula C12H13ClFNO2 . It is of interest in the field of organic chemistry due to its unique biochemical properties .

Synthesis Analysis

The synthesis of piperidin-4-one derivatives, which include “1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol”, has been achieved via various methods. One such method involves an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol” has been analyzed using various techniques. The compound has a molecular weight of 255.6726432 . Further studies on similar compounds suggest that the conformation of the piperidin ring in the solution state can be studied from the coupling constants determined by recording a double-quantum filtered COSY experiment in phase-sensitive mode .Chemical Reactions Analysis

Piperidones, including “1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They have been synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol” include a molecular weight of 255.6726432 . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, is not available in the retrieved sources.Applications De Recherche Scientifique

Nanotechnologie

Enfin, en nanotechnologie, ce composé pourrait être utilisé pour fonctionnaliser la surface des nanoparticules, modifiant ainsi leurs propriétés pour des applications spécifiques, telles que la délivrance ciblée de médicaments ou l'imagerie diagnostique.

Cette analyse fournit un aperçu des diverses applications de recherche scientifique de 1-(2-Chloro-4-fluorobenzoyl)pipéridin-4-ol. Chaque domaine d'application offre une perspective unique sur la façon dont ce composé peut contribuer aux progrès de la science et de la technologie. Pour des applications détaillées et actuelles, des demandes directes aux fournisseurs de produits chimiques ou aux publications universitaires seraient bénéfiques .

Mécanisme D'action

Target of Action

The primary target of 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and blocks its function. The compound contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The blockade of the CCR5 receptor by 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol prevents the entry of HIV-1 into cells . This is because the CCR5 receptor is an essential coreceptor for HIV-1 entry . By blocking this receptor, the compound can potentially prevent HIV-1 infection.

Result of Action

The result of the action of 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol is the prevention of HIV-1 entry into cells . This could potentially slow the progression of HIV-1 infection and improve the response to treatment .

Propriétés

IUPAC Name |

(2-chloro-4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO2/c13-11-7-8(14)1-2-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMOSIKPDVNHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1462492.png)

![(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1462494.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1462498.png)

![2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B1462507.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1462508.png)

![1-[4-(Cyclopentylamino)piperidino]-1-ethanone](/img/structure/B1462513.png)